
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives are important in the synthesis of various pharmacologically active compounds. These compounds, particularly 1,4-dihydropyridines, are well-known for their antihypertensive and coronary vessel dilating effects. A representative compound, 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, showcases the method of preparation through the condensation of an enamine with an ylidene acid ester, highlighting its significance in medicinal chemistry (Abernathy, 1978).
Organic Synthesis
The flexibility of this compound in organic synthesis is demonstrated through its involvement in the selective oxidation of primary benzylic alcohols to benzaldehydes. This process utilizes a novel polymeric oxidizing reagent supported on poly(1,4-phenylene-2,5-pyridine dicarboxyamide), offering excellent selectivity and yields for the oxidation reactions of benzylic alcohols under mild aprotic conditions (Pourali, Tabaean, & Nazifi, 2012).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the carboxylic acid and pyridine functional groups present in these compounds participate in forming competitive hydrogen-bonding motifs. These motifs are crucial in the development of advanced materials with specific properties, such as polymorphism, which is influenced by the molar ratio of these functional groups. The study of such motifs enhances our understanding of molecular interactions and crystal engineering (Long, Zhou, Parkin, & Li, 2014).
Photocatalysis and Environmental Applications
Derivatives of this compound have been explored for their photocatalytic properties, particularly in the degradation of organic pollutants. The synthesis of novel Zn(II) and Mn(II) metal-organic frameworks constructed by 2,4-bis-oxyacetate-benzoic acid demonstrates the potential of these compounds in environmental cleanup and sustainable chemistry applications, highlighting their role in the development of materials with significant photocatalytic activity (Lv, Shi, Shen, Chen, & Zhao, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used as drug precursors or perspective ligands , suggesting potential interactions with various biological targets.
Mode of Action
It’s synthesized from the reaction of meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This suggests that it may interact with its targets through similar chemical reactions.
Result of Action
As a potential drug precursor or ligand , it could have various effects depending on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as a potential complexating agent, which means it can form stable complexes with metal ions and other biomolecules . This property is particularly useful in pharmaceutical applications, where it can enhance the stability and efficacy of drugs. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are involved in redox reactions. These interactions can modulate the activity of these enzymes, thereby influencing metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to exhibit neuroprotective effects, which can be attributed to its ability to modulate cell signaling pathways and gene expression . The compound influences cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For example, the compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can alter the phosphorylation status of target proteins, thereby affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular functions, including prolonged modulation of enzyme activities and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At very high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s role in these pathways underscores its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the mitochondria and the nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the compound in these subcellular locations allows it to interact with specific biomolecules, thereby exerting its biological effects.
Properties
IUPAC Name |
2-oxo-1-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWSPYXCCAUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610610 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868171-81-7 | |
| Record name | 2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
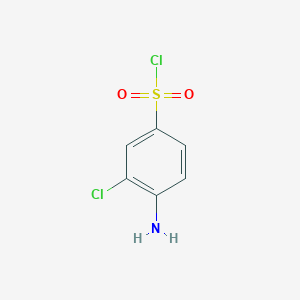
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
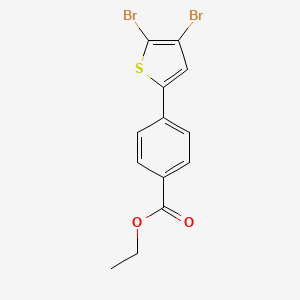

![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
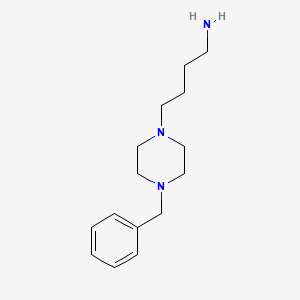
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)

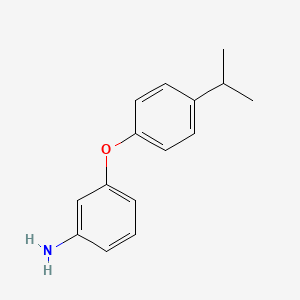

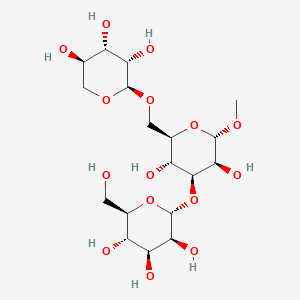

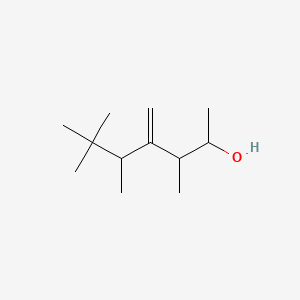
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1628115.png)
